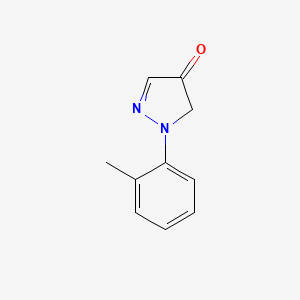
1-(2-methylphenyl)-1H-pyrazol-4-on
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-methylphenyl)-1H-pyrazol-4-on” belongs to the class of organic compounds known as pyrazolones . Pyrazolones are compounds containing a pyrazole ring which bears a ketone group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring attached to a 2-methylphenyl group . The exact structure and its properties would depend on the specific arrangement of these groups .Chemical Reactions Analysis
Pyrazolones, like “this compound”, can undergo a variety of chemical reactions, including nucleophilic addition, electrophilic substitution, and redox reactions . The exact reactions would depend on the conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure . These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Catalytic Applications
Amino-functionalized Ionic Liquids for Synthesis : A study by Peng and Song (2007) highlights the use of amino-functionalized ionic liquid as a catalytically active solvent for microwave-assisted synthesis of 4H-pyrans derivatives, demonstrating the environmental friendliness and recyclability of this medium in synthesis processes Peng & Song, 2007.
Molecular Structure and Characterization
Structural Analysis of Pyrazole Derivatives : Research by Wang et al. (2013) on new 3,5-diaryl-1H-pyrazoles prepared from aryl methyl ketones provides insights into their molecular structures, confirmed by various spectroscopic methods and X-ray crystallography, showing the potential of these compounds in further chemical and pharmacological studies Wang et al., 2013.
Antimicrobial and Antioxidant Properties
Synthesis and Biological Activity of Pyrazolyl Derivatives : Asegbeloyin et al. (2014) discuss the synthesis, characterization, and biological activity of N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, highlighting their potent activity against HL-60 human promyelocytic leukemia cells and some Gram-positive bacteria Asegbeloyin et al., 2014.
Corrosion Inhibition
Pyranopyrazole Derivatives as Corrosion Inhibitors : A study by Yadav et al. (2016) on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution showcases these compounds' effectiveness, supported by gravimetric, electrochemical, and DFT studies, indicating a high inhibition efficiency at certain concentrations Yadav et al., 2016.
Coordination Chemistry and Antioxidant Activity
Novel Coordination Complexes with Antioxidant Activity : Research by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrates the impact of hydrogen bonding on self-assembly processes and their significant antioxidant activity Chkirate et al., 2019.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methylphenyl)-3H-pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-4-2-3-5-10(8)12-7-9(13)6-11-12/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERRKHXGOTZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191657-82-6 |
Source


|
| Record name | 1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2672500.png)
![2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2672501.png)
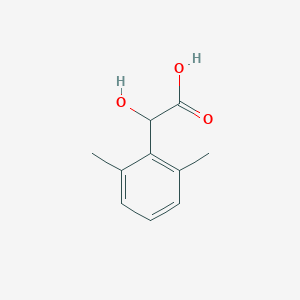
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2672505.png)
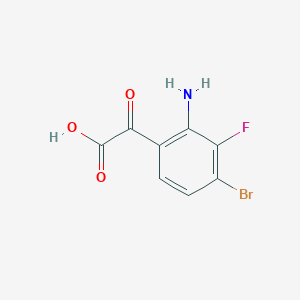

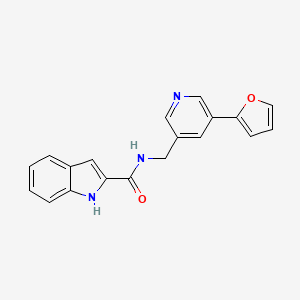
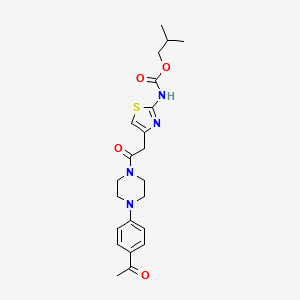
![8-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2672515.png)
![(Z)-ethyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2672516.png)
